molecular formula C16H10N4O2 B236375 2-(1H-Benzoimidazol-2-yl)-3-(2-nitro-phenyl)-acrylonitrile CAS No. 131263-08-6

2-(1H-Benzoimidazol-2-yl)-3-(2-nitro-phenyl)-acrylonitrile

Cat. No. B236375
CAS RN: 131263-08-6
M. Wt: 290.28 g/mol
InChI Key: YGLWLRRYYPGJDG-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-Benzoimidazol-2-yl)-3-(2-nitro-phenyl)-acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BINPA and has been synthesized using different methods. The aim of

Mechanism of Action

The mechanism of action of BINPA is not fully understood. However, it has been suggested that it works by inhibiting the activity of enzymes involved in cancer cell growth. It has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
BINPA has been found to have both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been found to have antioxidant properties and can scavenge free radicals.

Advantages and Limitations for Lab Experiments

One of the advantages of using BINPA in lab experiments is its ease of synthesis. It can be synthesized using a simple reaction at room temperature. Additionally, it has been found to have low toxicity, making it a safe compound to work with. However, one of the limitations of using BINPA is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of BINPA. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to understand the mechanism of action of BINPA and its potential use in cancer therapy. Furthermore, more research is needed to explore the potential uses of BINPA in other fields such as organic electronics and material science.
Conclusion
2-(1H-Benzoimidazol-2-yl)-3-(2-nitro-phenyl)-acrylonitrile is a chemical compound that has potential applications in various fields. Its ease of synthesis and low toxicity make it a promising compound for further study. The scientific research on BINPA has shown its potential use in cancer therapy, detection of metal ions, and material science. However, further studies are needed to fully understand its mechanism of action and potential applications in other fields.

Synthesis Methods

The synthesis of BINPA involves the reaction of 2-aminobenzimidazole and 2-nitrobenzaldehyde in the presence of acetonitrile. The reaction takes place at room temperature and is catalyzed by a base. The product is obtained in good yield and can be purified using column chromatography.

Scientific Research Applications

BINPA has been studied extensively for its potential applications in various fields. It has been found to have anticancer properties and can inhibit the growth of cancer cells. Additionally, BINPA has been used as a fluorescent probe for the detection of metal ions such as zinc and copper. It has also been studied for its potential use as a material for organic electronics.

properties

CAS RN

131263-08-6

Product Name

2-(1H-Benzoimidazol-2-yl)-3-(2-nitro-phenyl)-acrylonitrile

Molecular Formula

C16H10N4O2

Molecular Weight

290.28 g/mol

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(2-nitrophenyl)prop-2-enenitrile

InChI

InChI=1S/C16H10N4O2/c17-10-12(9-11-5-1-4-8-15(11)20(21)22)16-18-13-6-2-3-7-14(13)19-16/h1-9H,(H,18,19)/b12-9+

InChI Key

YGLWLRRYYPGJDG-FMIVXFBMSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)[N+](=O)[O-]

SMILES

C1=CC=C(C(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)[N+](=O)[O-]

synonyms

(Z)-2-(1H-benzoimidazol-2-yl)-3-(2-nitrophenyl)prop-2-enenitrile

Origin of Product

United States

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